3,4-dimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide
Description
Structural Significance in Heterocyclic Chemistry
The compound 3,4-dimethoxy-N-(6-methyloxazolo[5,4-b]pyridin-3-yl)benzamide represents a sophisticated integration of two pharmacologically significant motifs: the benzamide group and the oxazolo[5,4-b]pyridine scaffold. The oxazolo-pyridine core is a bicyclic heterocycle characterized by a fused oxazole and pyridine ring system. This structure confers unique electronic properties, including a planar aromatic system with delocalized π-electrons, which facilitates interactions with biological targets through π-π stacking and hydrogen bonding. The oxazole ring, containing both oxygen and nitrogen atoms, enhances solubility and metabolic stability compared to purely hydrocarbon-based heterocycles.
The substitution pattern of the oxazolo[5,4-b]pyridine moiety—specifically the methyl group at position 6—introduces steric and electronic modifications that influence binding affinity. For example, methyl groups at strategic positions can shield reactive sites from enzymatic degradation while modulating lipophilicity. The benzamide component, featuring 3,4-dimethoxy substituents, extends the molecule’s capacity for hydrophobic interactions and hydrogen bonding, as methoxy groups participate in dipole-dipole interactions and act as hydrogen bond acceptors. This dual functionality aligns with trends in kinase inhibitor design, where hybrid scaffolds exploit complementary binding modes to achieve selectivity.
Table 1: Key Structural Features and Their Roles in Heterocyclic Chemistry
Historical Development of Oxazolo-Pyridine Hybrid Scaffolds
The evolution of oxazolo-pyridine hybrids traces back to early investigations into purine analogs, where researchers sought to replicate the biological activity of adenine and guanine derivatives while improving pharmacokinetic properties. Initial efforts focused on oxazolo[5,4-d]pyrimidines, which demonstrated antiviral and immunosuppressive activity by mimicking purine bases. These studies revealed that replacing the imidazole ring of purines with an oxazole ring retained affinity for nucleic acid-binding proteins while reducing off-target effects.
By the 2010s, advances in synthetic methodologies enabled the diversification of oxazolo-pyridine frameworks. For instance, palladium-catalyzed cross-coupling reactions facilitated the introduction of aryl and alkynyl groups at specific positions, as demonstrated in the synthesis of isothiazolo[4,5-b]pyridines. These innovations underscored the versatility of fused heterocycles in targeting enzymes with conserved ATP-binding domains, such as cyclin-dependent kinases. The incorporation of benzamide moieties emerged as a strategy to enhance binding specificity, leveraging the amide group’s capacity for hydrogen bonding with catalytic lysine or aspartate residues.
Table 2: Milestones in Oxazolo-Pyridine Hybrid Development
Rationale for Benzamide-Oxazolo[5,4-b]Pyridine Conjugation
The conjugation of a 3,4-dimethoxybenzamide group to the oxazolo[5,4-b]pyridine scaffold is rooted in structure-activity relationship (SAR) studies of kinase inhibitors. Benzamide derivatives are known to interact with the hinge region of kinase ATP-binding pockets, where the amide carbonyl forms critical hydrogen bonds with backbone NH groups. In the case of 3,4-dimethoxy-N-(6-methyloxazolo[5,4-b]pyridin-3-yl)benzamide, the methoxy substituents at positions 3 and 4 of the benzamide enhance binding through hydrophobic interactions with adjacent aliphatic residues, such as leucine or valine.
The oxazolo[5,4-b]pyridine core complements this interaction by occupying a hydrophobic cleft near the kinase’s glycine-rich loop. Molecular docking studies of analogous compounds, such as oxazolo[5,4-d]pyrimidines, have shown that alkylamino side chains at position 7 improve potency against colorectal adenocarcinoma cells by penetrating deep into the hydrophobic core of VEGFR-2. Similarly, the 6-methyl group in the target compound likely reduces steric clashes with gatekeeper residues, optimizing binding geometry.
Table 3: Functional Contributions of Substituents in Hybrid Scaffolds
Properties
IUPAC Name |
3,4-dimethoxy-N-(6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-9-4-6-11-14(19-23-16(11)17-9)18-15(20)10-5-7-12(21-2)13(8-10)22-3/h4-8H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIXUIPJEOGPTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=NO2)NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazolo-pyridine intermediate, which is then coupled with a benzamide derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Optimization of reaction parameters, including temperature, pressure, and reactant concentrations, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Amide Bond Formation
The benzamide moiety is coupled to the oxazolopyridine amine via standard amidation or Pd-catalyzed C–N cross-coupling:
a. Conventional Amidation
- Reactants : 3,4-Dimethoxybenzoic acid activated with coupling agents (e.g., HATU, EDCl) reacts with 3-amino-6-methyl oxazolo[5,4-b]pyridine .
- Conditions : Yields >70% in DMF or CH₂Cl₂ .
b. Palladium-Catalyzed Coupling
- Aryl halides (e.g., bromopyridine derivatives) and amines undergo Buchwald-Hartwig amination .
- Example: Pd(OAc)₂ with Xantphos ligand facilitates C–N bond formation at 100°C .
Functionalization and Substituent Effects
- Methoxy Groups : Introduced via nucleophilic aromatic substitution or direct methylation of hydroxyl precursors .
- Methyl Substituent : Positioned at C6 of the pyridine ring, likely introduced during pyridine synthesis (e.g., using methyl-substituted starting materials) .
Reaction Optimization and Challenges
- Regioselectivity : Oxazole ring formation requires precise control to avoid isomers (e.g., [4,5-b] vs. [5,4-b] fusion) .
- Stability : The amide bond is stable under acidic conditions but may hydrolyze in strong bases .
Analytical Characterization
Key data for structural confirmation:
Scientific Research Applications
3,4-dimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of benzamide-heterocycle hybrids. Below is a comparative analysis with structurally related analogs:
Table 1: Structural Comparison of Key Analogous Compounds
Key Observations
Core Heterocycle Variations: The target compound’s oxazolo-pyridine core contrasts with triazolo-oxazine or pyrimidine-benzoxazine systems in analogs. Oxazolo-pyridines often exhibit enhanced metabolic stability compared to triazoles, which may influence pharmacokinetics .
Substituent Effects :
- The 3,4-dimethoxybenzamide group in the target compound introduces electron-donating methoxy groups, which may enhance solubility or modulate receptor affinity compared to halogenated (e.g., 5-fluoro) or pyridinyl-substituted analogs .
- Triazolo-oxazine -containing analogs (EP 3 532 474 B1) demonstrate the importance of fused nitrogen-rich heterocycles in enhancing binding to kinase domains, a feature absent in the target compound .
Synthetic Pathways :
- The synthesis of the target compound likely involves coupling a 3,4-dimethoxybenzoic acid derivative with a 6-methyloxazolo-pyridin-3-amine, paralleling methods used for pyrimidin-4-yl derivatives (e.g., Cs₂CO₃-mediated reactions in DMF) .
Research Findings and Pharmacological Implications
- Triazolo-oxazine benzamides (EP 3 532 474 B1) show potent inhibition of kinases like JAK2/STAT pathways, suggesting that the benzamide-heterocycle scaffold is pharmacologically versatile .
- Pyrimidine-benzoxazine hybrids () exhibit anti-inflammatory activity, highlighting the role of fused heterocycles in modulating biological targets .
- The 3,4-dimethoxy substitution in the target compound may confer antioxidant or neuroprotective properties, as seen in other methoxy-substituted benzamides .
Biological Activity
3,4-Dimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is a compound with significant potential in pharmaceutical applications due to its unique structural features. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Characteristics
The compound features a benzamide moiety linked to a 6-methyl[1,2]oxazolo[5,4-b]pyridine ring. This structure is indicative of potential interactions with various biological targets due to the presence of both aromatic and heterocyclic components.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Compounds containing oxazole or pyridine rings have demonstrated antibacterial and antifungal properties. For instance, derivatives of oxazoles have shown effectiveness against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Some studies suggest that benzamide derivatives can inhibit cancer cell proliferation. For example, certain substituted benzamides have been identified as potent inhibitors of specific kinases involved in cancer signaling pathways .
- Anti-inflammatory Effects : Compounds with similar structural motifs have been reported to possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Studies have shown that certain oxazole derivatives act as ATP-competitive inhibitors of kinases like GSK3. This inhibition can lead to reduced cell proliferation in cancer models .
- Disruption of Cell Membrane Integrity : Antimicrobial activity is often linked to the ability of compounds to disrupt bacterial cell membranes or inhibit essential biosynthetic pathways .
Research Findings and Case Studies
A series of studies have explored the biological activity of related compounds:
Case Study: Antibacterial Activity
A study conducted by Dhumal et al. (2016) examined the antibacterial effects of a series of oxadiazole derivatives against Mycobacterium bovis. The most active compounds demonstrated significant inhibition in both active and dormant states, indicating their potential as antitubercular agents .
Case Study: Anticancer Potential
Research published in MDPI highlighted that novel benzamides containing oxadiazole moieties exhibited promising anticancer activity through the inhibition of specific kinases involved in tumor growth . These findings suggest that structural modifications could enhance the efficacy of these compounds against various cancer types.
Q & A
Q. What are the established synthetic routes for 3,4-dimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide, and how can reaction conditions be optimized to improve yield and purity?
The synthesis typically involves multi-step pathways, including condensation and cyclization reactions. For example, similar oxazolo-pyridine derivatives are synthesized via cyclization at high temperatures (e.g., 250°C) in solvent systems like diphenyl oxide and biphenyl to stabilize reactive intermediates . Optimizing reaction conditions requires precise control of temperature, solvent polarity (e.g., DMF for solubility), and catalyst selection (e.g., NaH for deprotonation). Purification via chromatography or recrystallization ensures high purity .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
Key techniques include:
- NMR spectroscopy (1H/13C) to confirm functional groups and regiochemistry .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- HPLC with UV/Vis detection to assess purity (>95% threshold) .
- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation .
Q. How can researchers determine the physicochemical properties (e.g., solubility, stability) of this compound under varying experimental conditions?
- Solubility : Conduct phase-solubility studies in buffers (pH 1–12) and organic solvents (DMSO, ethanol) .
- Stability : Accelerated stability testing under thermal stress (40–80°C) and photolytic conditions (ICH Q1B guidelines) .
- Lipophilicity : Measure logP values via shake-flask or chromatographic methods (e.g., reverse-phase HPLC) .
Advanced Research Questions
Q. What mechanistic hypotheses exist regarding the biological activity of this compound, and how can molecular docking simulations be applied to validate these hypotheses?
Similar oxazolo-pyridine derivatives exhibit activity via enzyme inhibition (e.g., kinase or protease targets) . Molecular docking can predict binding modes to targets like glutaminyl cyclase (in neurodegenerative pathways) by analyzing hydrogen bonding, π-π stacking, and hydrophobic interactions. Software like AutoDock Vina or Schrödinger Suite is used, with validation via in vitro enzyme assays .
Q. What strategies are recommended for resolving contradictions in reported biological activity data across different studies?
- Dose-response analysis : Re-evaluate IC50/EC50 values under standardized conditions (e.g., cell line, assay protocol) .
- Structural analogs : Compare activity trends in derivatives to identify critical functional groups (e.g., methoxy vs. ethoxy substituents) .
- Meta-analysis : Aggregate data from multiple studies to distinguish assay-specific artifacts from true biological effects .
Q. How can computational chemistry tools (e.g., DFT calculations) be integrated into the study of this compound's electronic properties and reactivity?
Density Functional Theory (DFT) calculates:
Q. What experimental approaches are critical for elucidating structure-activity relationships (SAR) in derivatives of this compound?
- Functional group substitution : Synthesize analogs with modifications (e.g., replacing methoxy with halogen groups) and test activity .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate structural features (e.g., steric bulk, hydrophobicity) with biological data .
- Pharmacophore mapping : Identify essential binding motifs (e.g., hydrogen bond acceptors in the oxazolo ring) .
Q. How can researchers assess the compound's potential as an enzyme inhibitor, particularly in neurodegenerative disease models?
- In vitro assays : Measure inhibition of tau aggregation or β-secretase (BACE1) activity .
- Cellular models : Test neuroprotective effects in SH-SY5Y cells under oxidative stress .
- In vivo validation : Use transgenic animal models (e.g., Alzheimer’s disease mice) for behavioral and biomarker analysis .
Q. What methodologies are employed to investigate the compound's stability under physiological conditions (e.g., pH, temperature)?
- Forced degradation studies : Expose the compound to acidic/basic hydrolysis, oxidation (H2O2), and light (ICH guidelines) .
- Plasma stability assays : Incubate with human plasma and monitor degradation via LC-MS .
- Solid-state stability : Use differential scanning calorimetry (DSC) to assess thermal decomposition .
Q. How can advanced spectroscopic techniques (e.g., 2D NMR, X-ray crystallography) resolve ambiguities in the compound's stereochemical configuration?
- 2D NMR (COSY, NOESY) : Assign proton-proton coupling and spatial proximity to confirm regiochemistry .
- X-ray crystallography : Resolve absolute configuration and crystal packing effects .
- ECD/TDDFT : Compare experimental and computed electronic circular dichroism spectra for chiral centers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
